2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a benzodioxin moiety, which adds to its chemical versatility.
Preparation Methods
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst to form the quinazolinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the quinazolinone intermediate.
Formation of the Benzodioxin Moiety: The benzodioxin ring is synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.
Coupling of the Two Moieties: The final step involves coupling the quinazolinone and benzodioxin moieties through an acetamide linkage, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The quinazolinone core is known for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This makes the compound a candidate for biological assays and drug development.
Medicine: Due to its potential biological activities, the compound can be investigated for therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s chemical versatility makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and benzodioxin-containing molecules:
Quinazolinone Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazolinone core and exhibit similar biological activities.
Benzodioxin-Containing Molecules: Compounds like dioxin and its derivatives, which are known for their environmental and biological effects, share the benzodioxin moiety.
The uniqueness of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in the combination of these two moieties, which may result in novel biological activities and chemical properties.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O4/c25-14-5-7-19-17(11-14)23(16-3-1-2-4-18(16)26)28-24(31)29(19)13-22(30)27-15-6-8-20-21(12-15)33-10-9-32-20/h1-8,11-12H,9-10,13H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCBQSJMAQOBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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